(7-Methylquinolin-3-yl)boronic Acid: A Technical Guide for Advanced Synthesis and Application
(7-Methylquinolin-3-yl)boronic Acid: A Technical Guide for Advanced Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Quinoline Boronic Acid Scaffold in Drug Discovery
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a boronic acid moiety onto the quinoline scaffold unlocks a vast chemical space for further functionalization, primarily through the versatile Suzuki-Miyaura cross-coupling reaction. This enables the facile formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures.
Boronic acids themselves are recognized as "privileged" pharmacophores due to their unique ability to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors.[1] The presence of the boron atom, with its vacant p-orbital, allows for strong interactions within enzyme active sites, often mimicking the transition state of a catalyzed reaction.[2] Several boron-containing drugs, such as Bortezomib and Vaborbactam, have reached the market, underscoring the therapeutic potential of this class of compounds.[3]
(7-Methylquinolin-3-yl)boronic acid, specifically, combines the established biological relevance of the quinoline core with the synthetic versatility and unique biochemical properties of the boronic acid group. The methyl group at the 7-position can influence the molecule's electronic properties, solubility, and metabolic stability, offering a handle for fine-tuning its pharmacological profile.
Physicochemical and Spectroscopic Properties (Predicted)
While experimental data for (7-Methylquinolin-3-yl)boronic acid is not available, we can predict its key properties based on analogous compounds like Quinolin-3-ylboronic acid.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H10BNO2 | Based on the chemical structure. |
| Molecular Weight | 187.01 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical appearance for arylboronic acids. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water. | Boronic acids exhibit moderate polarity. |
| pKa | ~8-9 | The Lewis acidity of the boron atom is influenced by the electron-withdrawing quinoline ring. |
| 1H NMR | Aromatic protons on the quinoline ring (δ 7-9 ppm), a singlet for the methyl group (δ ~2.5 ppm), and a broad singlet for the B(OH)2 protons. | Based on standard chemical shifts for quinoline and methyl protons. The boronic acid protons are often broad and may exchange with residual water. |
| 13C NMR | Aromatic carbons (δ 120-150 ppm), a methyl carbon signal (δ ~20-25 ppm). The carbon attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.[4] | Based on typical 13C chemical shifts for quinoline systems. |
| 11B NMR | A broad singlet in the range of δ 20-30 ppm. | Characteristic chemical shift for tricoordinate boronic acids. |
Synthesis and Purification
The synthesis of (7-Methylquinolin-3-yl)boronic acid can be approached through several established methods for the preparation of arylboronic acids. The most common and reliable strategy involves a lithium-halogen exchange followed by quenching with a borate ester.
Proposed Synthetic Pathway
Caption: Proposed synthesis of (7-Methylquinolin-3-yl)boronic acid.
Detailed Experimental Protocol
Materials:
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3-Bromo-7-methylquinoline (starting material)
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Triisopropyl borate
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Hydrochloric acid (HCl, e.g., 2 M aqueous solution)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Hexanes
Procedure:
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Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-bromo-7-methylquinoline and dissolve it in anhydrous THF.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel over 30-60 minutes. The reaction mixture may change color, indicating the formation of the organolithium species. Stir the reaction at -78 °C for an additional 1-2 hours. Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
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Borylation: To the cold solution, add triisopropyl borate dropwise. A white precipitate may form. Allow the reaction to slowly warm to room temperature and stir overnight. Causality: The borate ester acts as an electrophile, trapping the nucleophilic organolithium species to form the boronic ester.
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Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench with 2 M HCl. Stir vigorously for 1-2 hours to hydrolyze the boronic ester. Adjust the pH to ~7 with a saturated sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Applications
The primary utility of (7-Methylquinolin-3-yl)boronic acid lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction enables the formation of a C-C bond between the quinoline core and a variety of aryl or vinyl halides/triflates.
Caption: Suzuki-Miyaura cross-coupling workflow.
This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules. The choice of catalyst, base, and solvent is critical for achieving high yields and can be optimized based on the specific coupling partners.[2]
Other Potential Applications
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Chan-Lam Coupling: Formation of C-N or C-O bonds by coupling with amines or phenols.
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Ligand for Metal Catalysis: The quinoline nitrogen and the boronic acid group could potentially act as a bidentate ligand for transition metals.
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Sensors: Boronic acids are known to interact with diols, and this property can be harnessed to develop fluorescent sensors for saccharides.[5]
Stability and Handling
Boronic acids are generally stable solids, but they can undergo certain degradation pathways.
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Protodeboronation: Cleavage of the C-B bond in the presence of acid or base, particularly at elevated temperatures. This is a common decomposition pathway for many boronic acids.
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Oxidative Deboronation: Boronic acids can be susceptible to oxidation, especially in the presence of reactive oxygen species.[6][7]
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Trimerization (Anhydride Formation): Boronic acids can reversibly form cyclic trimers known as boroxines upon dehydration. This is often observed upon storage and can be reversed by the addition of water or by dissolving in a protic solvent.
Storage Recommendations: Store (7-Methylquinolin-3-yl)boronic acid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Refrigeration is recommended for long-term storage.
Conclusion
(7-Methylquinolin-3-yl)boronic acid represents a valuable, albeit not yet commercially cataloged, building block for chemical synthesis and drug discovery. Its synthesis is achievable through established organometallic procedures, and its reactivity, dominated by the Suzuki-Miyaura coupling, opens avenues for the creation of novel and complex molecular entities. Researchers working with this compound should be mindful of its potential instabilities and handle it accordingly. This guide provides a solid foundation for the synthesis, characterization, and application of this promising chemical intermediate.
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